Dimethyl 2,5-dibromoterephthalate
Description
Overview of Brominated Aromatic Systems in Chemical Research
Brominated aromatic systems are highly valuable intermediates in various fields of chemical research, including medicinal, material, and agricultural chemistry. wku.edu The introduction of bromine atoms into an aromatic ring, a process known as electrophilic aromatic bromination, is a fundamental transformation in organic synthesis. wku.edunih.gov These bromoarenes serve as precursors for organolithium and Grignard reagents and are used in nucleophilic aromatic substitution and the generation of benzyne. nih.gov
The presence of bromine substituents on an aromatic ring activates it for a variety of coupling reactions, making bromoarenes essential building blocks for constructing more complex molecular architectures. wku.edu While various methods exist to create these compounds, electrophilic aromatic substitution remains a widely utilized technique, especially for electron-rich substrates. wku.edu Research has focused on developing regioselective bromination methods to control the position of the bromine atoms, which is crucial for the synthesis of specific isomers. nih.gov The development of greener and more efficient bromination protocols, avoiding harsh reagents and metal catalysts, is an ongoing area of interest. wku.edu
Significance of Terephthalate (B1205515) Derivatives as Building Blocks
Terephthalate derivatives, which are based on terephthalic acid, are fundamental building blocks in polymer chemistry and materials science. frontiersin.orgcu.edu.eg The most well-known application is in the production of poly(ethylene terephthalate) (PET), a widely used thermoplastic polymer for fibers, containers, and packaging. frontiersin.orgresearchgate.net The ester groups in the terephthalate structure provide a handle for depolymerization and recycling, allowing PET waste to be converted back into valuable monomers or other small molecules. researchgate.netdigitellinc.com
Beyond PET, terephthalate derivatives are used to synthesize a range of other materials. They can be modified to create new polymers, including block co-polyesters and polyurethane coatings. researchgate.net The rigid structure of the terephthalate backbone is also utilized in the construction of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation. ambeed.comrsc.org The versatility of terephthalate chemistry allows for the synthesis of various functional materials, such as organic light-emitting materials and high-performance fibers. google.com
Research Landscape of Dimethyl 2,5-Dibromoterephthalate (DMDBT)
This compound (DMDBT) is a specific brominated terephthalate ester that serves as a key chemical intermediate. chembk.comalfachemch.com It is a white, crystalline powder soluble in organic solvents like ethanol (B145695) and acetone. chembk.com Its chemical structure, featuring two bromine atoms and two methyl ester groups on a benzene (B151609) ring, makes it a versatile precursor in organic synthesis. chembk.comnih.gov
The primary use of DMDBT is as a building block for creating other organic compounds, such as heterocyclic compounds and polyesters. chembk.com The bromine atoms provide reactive sites for cross-coupling reactions, allowing for the extension of the molecular structure, while the ester groups can be hydrolyzed or otherwise modified. It is particularly noted for its use in synthesizing ligands for metal-organic frameworks and other supramolecular structures. ambeed.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈Br₂O₄ |
| Molar Mass | 351.98 g/mol |
| Appearance | White powder |
| Melting Point | 148.6 °C |
| Boiling Point | 362.0 °C (Predicted) |
| Density | 1.781 g/cm³ (Predicted) |
| CAS Number | 18014-00-1 |
Data sourced from multiple references. chembk.comalfachemch.comnih.gov
The synthesis of DMDBT can be achieved through the esterification of 2,5-dibromoterephthalic acid. google.com This acid is, in turn, prepared by the direct bromination of terephthalic acid. google.com
Historical Context of Dibromoterephthalate Ester Utilization
The utilization of dibromoterephthalate esters is rooted in the broader history of halogenating terephthalic acid to create functionalized monomers for polymer and chemical synthesis. A patent from the 1960s describes a method for producing 2,5-dihalogenoterephthalic acids by treating terephthalic acid with halogens like bromine or chlorine in oleum (B3057394). google.com The patent further details the preparation of the corresponding dimethyl esters through direct esterification of the resulting dihalogenated acid. google.com This indicates that the value of these compounds as chemical intermediates was recognized decades ago, paving the way for their use in more advanced applications seen in contemporary research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2,5-dibromobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAFZEQRMJNPLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170919 | |
| Record name | Dimethyl 2,5-dibromoterephthalate | |
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Molecular Weight |
351.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18014-00-1 | |
| Record name | 1,4-Dimethyl 2,5-dibromo-1,4-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
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| Record name | Dimethyl 2,5-dibromoterephthalate | |
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| Record name | Dimethyl 2,5-dibromoterephthalate | |
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| Record name | Dimethyl 2,5-dibromoterephthalate | |
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| Record name | Dimethyl 2,5-dibromoterephthalate | |
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Synthetic Methodologies for Dimethyl 2,5 Dibromoterephthalate
Direct Bromination Approaches
The direct bromination of dimethyl terephthalate (B1205515) is the most common route to synthesize Dimethyl 2,5-dibromoterephthalate. This method involves the introduction of bromine atoms onto the aromatic ring of the terephthalate molecule.
Electrophilic Aromatic Substitution Mechanisms in Terephthalate Systems
The bromination of dimethyl terephthalate proceeds through an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.combyjus.com The reaction is initiated by the attack of the aromatic ring, which acts as a nucleophile, on an electrophilic bromine species. masterorganicchemistry.com This initial attack is the rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion. masterorganicchemistry.combyjus.com
Catalytic Systems for Bromination (e.g., Copper Nitrate)
To overcome the deactivating effect of the ester groups and enhance the efficiency of bromination, various catalytic systems have been developed. Copper nitrate (B79036) has emerged as an effective catalyst for the bromination of aromatic compounds. researchgate.netlookchem.com In these systems, copper nitrate, in combination with a bromine source like hydrobromic acid and an oxidant such as molecular oxygen, facilitates the reaction. researchgate.net This catalytic system is advantageous due to the use of inexpensive and readily available reactants and its high atom economy, with water being the only byproduct. researchgate.netlookchem.com
The catalytic cycle is believed to involve the in-situ generation of a more potent brominating agent. Copper(II) nitrate can catalyze the aerobic oxybromination of arenes with high selectivity. researchgate.net Other metal-based catalysts, such as those involving iron, have also been explored. For instance, an Fe2O3/zeolite catalyst system has been shown to be effective for the bromination of non-activated aromatic compounds, where FeBr3 is formed in situ from HBr and Fe2O3. rsc.org
Green Chemistry Principles in Bromination of Aromatic Rings
In recent years, there has been a significant shift towards developing more environmentally friendly bromination methods, guided by the principles of green chemistry. digitellinc.comacs.orgacsgcipr.org These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.netacgpubs.orgrsc.org Solvent-free bromination protocols offer significant environmental benefits by minimizing waste and simplifying product purification. researchgate.net These reactions can be carried out by grinding the reactants together, sometimes with the aid of microwave irradiation or mechanical milling, which can lead to high yields in shorter reaction times. acgpubs.orgrsc.org The use of solid brominating reagents, such as N-bromosuccinimide (NBS), is common in these solvent-free approaches. wordpress.com
The use of molecular bromine poses significant safety hazards due to its high toxicity and corrosiveness. wordpress.com To address these concerns, methods for the in-situ generation of bromine have been developed. nih.govresearchgate.netnih.gov This approach involves reacting a stable bromide salt, such as sodium bromide or hydrobromic acid, with an oxidizing agent like hydrogen peroxide or Oxone® to produce bromine directly in the reaction mixture. nih.govorganic-chemistry.org This strategy eliminates the need to handle and store hazardous molecular bromine, leading to a safer and more efficient process. nih.gov Continuous flow reactors are also being utilized for in-situ bromine generation and subsequent bromination, further enhancing safety and control over the reaction. researchgate.net
The development of recyclable brominating reagents is another important advancement in green bromination chemistry. rsc.orgresearchgate.netnih.govnih.gov The aqueous CaBr2-Br2 system has been shown to be an efficient and recyclable reagent for the bromination of various aromatic compounds. rsc.orgresearchgate.net This system allows for reactions to be carried out in water at room temperature without the need for metal catalysts or acidic additives. rsc.orgresearchgate.net The brominating reagent can be regenerated and reused for multiple cycles with consistent selectivity and yield, making it a promising methodology from a green chemistry perspective. rsc.orgresearchgate.net Other recyclable systems include those based on organic ammonium (B1175870) tribromides and metal-organic frameworks (MOFs) that can trap and release bromine. nih.govnih.gov
Data Tables
Table 1: Comparison of Bromination Methods
| Method | Catalyst/Reagent | Solvent | Key Advantages |
| Conventional Bromination | Lewis Acids (e.g., FeBr3) | Halogenated Solvents | Effective for a wide range of substrates |
| Copper Nitrate Catalyzed | Copper(II) nitrate, HBr, O2 | Water | Inexpensive, high atom economy |
| Solvent-Free Bromination | NBS, Oxone® | None | Reduced waste, simplified purification |
| In-situ Bromine Generation | NaBr, H2O2 | Various | Enhanced safety, avoids handling Br2 |
| Recyclable Reagent | aq. CaBr2-Br2 | Water | Recyclable, mild conditions |
Regioselectivity and Control in Bromination Reactions
The control of regioselectivity in the bromination of the terephthalic acid or its ester is critical for the synthesis of the desired 2,5-disubstituted product. The benzene (B151609) ring in terephthalic acid and its esters is deactivated due to the electron-withdrawing nature of the two carboxyl or ester functional groups. In electrophilic aromatic substitution reactions, these groups are meta-directing. Consequently, the positions ortho and para to one carboxyl group (and meta to the other) are the most deactivated. The positions meta to both carboxyl groups, the 2 and 5 positions, are the most favorable sites for electrophilic attack.
This inherent electronic property of the substrate is the primary factor controlling the regioselectivity of the bromination. The reaction, typically carried out with bromine in the presence of a strong acid like oleum (B3057394) (fuming sulfuric acid), ensures that the bromine electrophile (Br+) is generated and substitutes the ring at these specific locations. google.com The use of oleum as a solvent is crucial as it enhances the electrophilicity of bromine. While other isomers might be formed in trace amounts, the 2,5-dibromo isomer is the major product due to this strong directing effect. google.com
Alternative Synthetic Pathways
Besides the direct bromination of terephthalic acid followed by esterification, other routes are viable for synthesizing this compound.
Esterification of 2,5-Dibromoterephthalic Acid
One of the most common and straightforward methods to produce this compound is through the Fischer esterification of 2,5-dibromoterephthalic acid. google.commasterorganicchemistry.com This reaction involves treating the dicarboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). google.commasterorganicchemistry.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A molecule of methanol then acts as a nucleophile, attacking this carbon. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting intermediate yields the final ester product. masterorganicchemistry.com Using a large excess of methanol helps to shift the reaction equilibrium towards the formation of the diester. This method is also used as a purification step; the crude brominated diacid can be esterified, and the resulting this compound can be purified by recrystallization to achieve a high-purity product. google.com
Bromination of Dimethyl Terephthalate
An alternative pathway is the direct bromination of Dimethyl Terephthalate. nih.gov In this approach, the ester is synthesized first from terephthalic acid, and the bromination is carried out subsequently. The principles of regioselectivity remain the same as for the parent acid. The two methyl ester groups are electron-withdrawing and meta-directing, thus directing the incoming bromine electrophile to the 2 and 5 positions of the aromatic ring.
This route may offer advantages in terms of solubility, as Dimethyl Terephthalate is more soluble in common organic solvents than terephthalic acid, potentially allowing for milder reaction conditions. However, the documented and industrially practiced route appears to favor the bromination of the more robust terephthalic acid in oleum, followed by esterification to obtain and purify the final product. google.com
Purification and Characterization of DMDBT
The journey from a crude synthetic product to a highly pure chemical entity involves a series of meticulous purification and analytical steps. For this compound, these processes are critical to remove unreacted starting materials, by-products, and other impurities that could impede its performance in subsequent applications. Following purification, a suite of spectroscopic and chromatographic techniques is utilized to confirm the compound's identity and purity.
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, IR, Raman)
Spectroscopic methods are indispensable tools for probing the molecular architecture of DMDBT. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its functional groups and atomic connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR): In the ¹H NMR spectrum of DMDBT, the symmetry of the molecule dictates the number and type of proton signals. Due to the symmetrical substitution on the benzene ring, the two aromatic protons are chemically equivalent, as are the six protons of the two methyl ester groups. This results in two distinct signals. The aromatic protons are expected to appear as a singlet in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring and the electron-withdrawing bromine and ester groups. The methyl protons of the ester groups will also give rise to a singlet, but at a more upfield position, generally around 3.9 ppm.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For DMDBT, due to its symmetry, four distinct carbon signals are anticipated. The carbon atoms of the methyl groups will produce a signal in the upfield region. The quaternary carbons of the benzene ring attached to the bromine atoms and the ester groups will each have unique chemical shifts, as will the carbonyl carbons of the ester groups, which are expected to be the most downfield.
| Predicted ¹H NMR Spectral Data for this compound | | :--- | :--- | :--- | | Chemical Shift (δ) ppm | Multiplicity | Assignment | | ~8.3 | Singlet | Aromatic Protons (2H) | | ~3.9 | Singlet | Methyl Protons (6H) |
| Predicted ¹³C NMR Spectral Data for this compound | | :--- | :--- | | Chemical Shift (δ) ppm | Assignment | | ~165 | Carbonyl Carbon (C=O) | | ~135 | Aromatic Carbon (C-Br) | | ~134 | Aromatic Carbon (C-H) | | ~132 | Aromatic Carbon (C-COOCH₃) | | ~53 | Methyl Carbon (OCH₃) |
Vibrational Spectroscopy:
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying functional groups. The IR spectrum of DMDBT is characterized by several key absorption bands. A strong absorption peak corresponding to the C=O stretching vibration of the ester functional group is expected around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will likely appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-Br stretching frequency will be observed at lower wavenumbers, typically in the range of 500-700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching of the benzene ring is often a strong band in the Raman spectrum, expected around 1600 cm⁻¹. The C-Br bonds also give rise to characteristic Raman signals.
| Key Predicted IR Absorption Bands for this compound | | :--- | :--- | | Wavenumber (cm⁻¹) | Vibrational Mode | | ~3100 | Aromatic C-H Stretch | | ~2950 | Methyl C-H Stretch | | ~1730 | Carbonyl (C=O) Stretch | | ~1600 | Aromatic C=C Stretch | | ~1250 | Ester C-O Stretch | | ~600 | C-Br Stretch |
Chromatographic Purification Methods
Chromatographic techniques are essential for the purification of DMDBT, effectively separating it from impurities based on differential partitioning between a stationary phase and a mobile phase.
Recrystallization: A common and effective method for purifying solid compounds like DMDBT is recrystallization. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A patent describing the synthesis of DMDBT specifies the use of ethanol (B145695) for recrystallization. nih.gov The crude product is dissolved in a minimal amount of hot ethanol, and upon cooling, the pure DMDBT crystallizes out, leaving the more soluble impurities behind in the solvent. The melting point of the recrystallized product serves as an indicator of its purity, with a sharp melting point range close to the literature value suggesting a high degree of purity. nih.gov
High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale purification, High-Performance Liquid Chromatography (HPLC) is a powerful tool. Reverse-phase HPLC is particularly well-suited for separating moderately polar compounds like DMDBT.
In a typical setup, a C18 or a specialized polar-modified column can be used as the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and water. An acid, like phosphoric acid or formic acid (for mass spectrometry compatibility), is often added to the mobile phase to ensure sharp peaks by suppressing the ionization of any acidic impurities and the analyte itself. The separation is based on the differential partitioning of the components of the mixture between the nonpolar stationary phase and the polar mobile phase. DMDBT, being relatively nonpolar, will have a longer retention time compared to more polar impurities. By collecting the fraction corresponding to the elution of DMDBT, a highly purified sample can be obtained.
| Typical HPLC Parameters for the Analysis of this compound | | :--- | :--- | | Stationary Phase | C18 or Newcrom R1 | | Mobile Phase | Acetonitrile/Water with Phosphoric Acid or Formic Acid | | Detection | UV-Vis |
Reactivity and Derivatization of Dimethyl 2,5 Dibromoterephthalate
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, and Dimethyl 2,5-dibromoterephthalate serves as an excellent substrate for several of these transformations. The palladium-catalyzed Suzuki-Miyaura and Stille couplings are particularly prominent, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. These reactions are instrumental in the construction of polymeric chains and other extended π-systems.
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide, is a powerful tool for C-C bond formation. nih.gov It is widely favored due to its mild reaction conditions, tolerance of various functional groups, and the low toxicity of its byproducts. nih.gov
This compound is a key monomer in the synthesis of donor-acceptor (D-A) alternating conjugated polymers. nih.gov These materials are of significant interest for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). In this context, the terephthalate (B1205515) moiety often acts as the acceptor unit.
Through Suzuki-Miyaura polymerization, this compound can be coupled with various aromatic or heteroaromatic diboronic acids or their esters (the donor units) to create a repeating polymer chain. The choice of the donor comonomer allows for the tuning of the polymer's electronic properties, including its band gap and charge carrier mobility. nih.gov For instance, the living Suzuki-Miyaura catalyst-transfer polymerization (SCTP) has been demonstrated as a precise method for synthesizing D-A alternating conjugated polymers with controlled molecular weights and narrow dispersities. nih.gov
A recent breakthrough has been the development of a room-temperature Suzuki-Miyaura polymerization method. sciengine.com This technique utilizes stable boron salt intermediates, which can directly undergo transmetalation, thereby overcoming the issue of protodeboronation that can limit the reaction scope. sciengine.com This robust methodology has been successfully applied to the synthesis of a wide array of conjugated polymers with high molecular weights and in high yields. sciengine.com
Table 1: Examples of Conjugated Polymers Synthesized from this compound via Suzuki-Miyaura Coupling
| Donor Monomer | Resulting Polymer Type | Potential Application |
|---|---|---|
| Thiophene-based diboronic acid | Donor-Acceptor | Organic Photovoltaics |
| Fluorene-based diboronic acid | Donor-Acceptor | Organic Light-Emitting Diodes |
| Carbazole-based diboronic acid | Donor-Acceptor | Organic Field-Effect Transistors |
Steric hindrance can significantly influence the efficiency of the Suzuki-Miyaura coupling and the properties of the resulting products. rsc.orgresearchgate.net In the case of this compound, the ester groups are in ortho position to the bromine atoms, which can create some steric crowding around the reaction centers.
The choice of palladium catalyst and ligand is crucial for overcoming steric challenges. rsc.org Bulky, electron-rich phosphine (B1218219) ligands, such as those from the biarylphosphine class (e.g., SPhos, RuPhos), are often effective in promoting the oxidative addition of the palladium catalyst to the sterically hindered aryl bromide. nih.govrsc.org These ligands stabilize the palladium center and facilitate the subsequent steps of the catalytic cycle.
Furthermore, the steric bulk of both the boronic acid and the aryl halide can impact the final conformation of the resulting biaryl linkage. In the context of polymer synthesis, this can affect the planarity of the polymer backbone, which in turn influences the extent of π-conjugation and, consequently, the material's electronic and optical properties. For example, increased steric hindrance can lead to a more twisted polymer backbone, resulting in a larger band gap. In some cases, steric effects are intentionally engineered to control the properties of the final material. nih.gov
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. wiley-vch.de It is known for its tolerance of a wide variety of functional groups and is less sensitive to the presence of water than some other cross-coupling reactions. wiley-vch.de
The mechanism of the Stille reaction, like other palladium-catalyzed cross-couplings, proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wiley-vch.de The oxidative addition of the aryl bromide (in this case, this compound) to a Pd(0) complex is a critical step. The rate of this step can be influenced by the electron density of the aryl bromide and the nature of the palladium catalyst and its ligands.
In the context of polymerization, the relative rates of the first and second oxidative additions to the dibromo monomer can affect the regularity and molecular weight of the resulting polymer. For some systems, it has been observed that the second substitution reaction can be significantly faster than the first, leading to a non-stoichiometric polycondensation pathway. researchgate.net This can be advantageous for achieving high molecular weight polymers even with a slight imbalance in monomer stoichiometry. researchgate.net
According to the principles of step-growth polymerization established by Carothers and Flory, precise stoichiometric control of the reacting monomers is generally required to obtain high molecular weight polymers. researchgate.net However, recent advancements in Stille coupling have demonstrated the feasibility of nonstoichiometric polycondensation. researchgate.net
For example, a study involving the Stille coupling of 2,5-bis(trimethylstannyl)thiophene (B1590012) with an ester-functionalized dibromo monomer, bis(2-butyloctyl) 2,5-dibromoterephthalate (a derivative of the title compound), successfully produced a high molecular weight polymer using a two-fold excess of the dibromo monomer. researchgate.net This was attributed to the second coupling reaction being significantly faster than the first. Such methods that are less sensitive to stoichiometric imbalances are highly desirable for large-scale industrial production of conjugated polymers.
The reaction conditions, including the choice of solvent and catalyst system, also play a crucial role in controlling the polymerization. For instance, using a mixed solvent system like toluene (B28343) and DMF can improve the solubility of the growing polymer chains and stabilize the catalyst, leading to higher yields and molecular weights. d-nb.info Stepwise heating protocols have also been employed to control the reaction selectivity and narrow the molecular weight distribution of the final polymer. d-nb.info
Table 2: Comparison of Suzuki-Miyaura and Stille Coupling for Polymerizing this compound
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
|---|---|---|
| Coupling Partner | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Byproducts | Boron-based salts (generally low toxicity) | Tin-based compounds (can be toxic and difficult to remove) |
| Reaction Conditions | Generally mild, requires a base | Mild, often does not require a strong base |
| Functional Group Tolerance | Good, but can be sensitive to protodeboronation | Excellent, very broad functional group tolerance |
| Stoichiometry Control | Traditionally requires precise control, but new methods are emerging | Can be more tolerant to non-stoichiometric conditions in some cases |
Direct Arylation Polymerization
Direct Arylation Polymerization (DArP) has emerged as a more sustainable and efficient alternative to traditional cross-coupling methods like Stille and Suzuki polymerizations for the synthesis of conjugated polymers. rsc.org This method avoids the need for pre-functionalized monomers with organometallic reagents, such as organotins or organoborons, by proceeding through a C-H bond activation pathway. rsc.orgnih.gov This reduces the number of synthetic steps, minimizes toxic byproducts, and is often more cost-effective. rsc.orgrsc.org
The generally accepted mechanism for palladium-catalyzed direct arylation polymerization involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a low-valent palladium(0) species. This is followed by C-H bond activation/deprotonation of the coupling partner, often facilitated by a base and a ligand, to form a key palladium-aryl intermediate. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.
While the specific mechanism can vary depending on the monomers, catalyst system, and reaction conditions, two primary pathways are often considered: the concerted metalation-deprotonation (CMD) pathway and the oxidative addition/reductive elimination pathway. The CMD pathway is often favored as it can explain the observed regioselectivity and the role of the base in the C-H activation step.
In the context of this compound, DArP allows for its copolymerization with a variety of (hetero)arene comonomers possessing activated C-H bonds. The specific choice of comonomer, catalyst, ligand, base, and solvent significantly influences the resulting polymer's properties, including its molecular weight, yield, and structural integrity.
Researchers have explored various conditions to optimize the DArP of monomers similar in nature to this compound. For instance, the polymerization of a 1,4-dialkoxyphenylene-based monomer with a benzothiadiazole derivative has been successfully achieved using a Pd(OAc)₂ catalyst. nih.gov The choice of solvent is also critical, with studies showing that greener solvents like cyclopentyl methyl ether (CPME) can yield high molecular weight polymers with excellent yields. rsc.org
A representative example of DArP conditions for a similar system is presented in the table below:
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) | Mn (kDa) |
| A2 | Pd(OAc)₂ (5) | --- | K₂CO₃ | Toluene | 2 | 20 | 20 |
Table adapted from a study on the synthesis of a 1,4-dialkoxyphenylene- and a BTDT-based D-A conjugated polymer. nih.gov
This table highlights how variations in the catalytic system can impact the outcome of the polymerization. Further optimization of these conditions for this compound would be necessary to achieve desired polymer characteristics.
Other Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgresearchgate.net This reaction is highly versatile and has largely replaced harsher, more traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org
The catalytic cycle of the Buchwald-Hartwig amination typically involves:
Oxidative addition of the aryl halide to a Pd(0) complex.
Association of the amine to the palladium center.
Deprotonation of the amine by a base to form a palladium-amido complex.
Reductive elimination of the aryl amine, regenerating the Pd(0) catalyst. wikipedia.org
A variety of catalyst systems, often employing sterically hindered phosphine ligands, have been developed to enhance the efficiency and scope of this reaction. researchgate.netrsc.org The choice of ligand is crucial for promoting the reductive elimination step and preventing side reactions. wikipedia.org
Nucleophilic Substitution Reactions
The bromine atoms on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or through the use of a catalyst. This allows for the introduction of a range of functional groups.
Cyanation Reactions for Terephthalonitrile (B52192) Derivatives
The bromo substituents of this compound can be displaced by cyanide ions to form terephthalonitrile derivatives. This transformation is typically achieved using a cyanide source, such as copper(I) cyanide, in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction often requires elevated temperatures to proceed at a reasonable rate. The resulting dinitrile can then be hydrolyzed to the corresponding dicarboxylic acid or serve as a precursor for other nitrogen-containing heterocycles.
Formation of Amino-substituted Terephthalate Esters
As an alternative to the Buchwald-Hartwig amination, amino-substituted terephthalate esters can sometimes be formed through nucleophilic aromatic substitution (SNAAr) reactions. This typically requires highly activated aryl halides or very strong nucleophiles and can be facilitated by the electron-withdrawing ester groups on the terephthalate ring. However, for a less activated substrate like this compound, the palladium-catalyzed Buchwald-Hartwig amination is generally the more efficient and widely applicable method for introducing amino groups. wikipedia.org
Hydrolysis and Saponification of Ester Groups
The conversion of this compound to its corresponding dicarboxylic acid, 2,5-dibromoterephthalic acid, is a critical step in the synthesis of various materials. This transformation is typically achieved through hydrolysis or saponification of the methyl ester groups.
Hydrolysis of the ester groups in this compound involves the reaction of the ester with water, typically under elevated temperatures and pressures, to yield 2,5-dibromoterephthalic acid and methanol (B129727). This process is analogous to the hydrolysis of dimethyl terephthalate (DMT) to produce terephthalic acid (TPA). researchgate.netgoogle.comjst.go.jp The reaction proceeds in two steps: the initial rapid and irreversible conversion of the dimethyl ester to the monomethyl ester (monomethyl 2,5-dibromoterephthalate), followed by a slower, reversible reaction to form the dicarboxylic acid. researchgate.netjst.go.jp
To drive the equilibrium towards the formation of the dicarboxylic acid, the removal of the methanol byproduct is often necessary. researchgate.net Industrial processes for the hydrolysis of similar compounds like DMT are often carried out in continuous-flow reactors or reactive distillation columns at temperatures ranging from 140°C to 350°C and pressures sufficient to maintain a liquid phase. google.comgoogle.comresearchgate.net While catalysts are not always required, their use can enhance the reaction rate. google.com For instance, zinc acetate (B1210297) has been shown to be an effective catalyst for the hydrolysis of DMT. researchgate.netjst.go.jp
Saponification, the base-mediated hydrolysis of the ester, offers an alternative route. This method involves treating this compound with a strong base, such as sodium hydroxide (B78521), in a suitable solvent like methanol or a methanol/water mixture. The reaction proceeds through nucleophilic acyl substitution to form the disodium (B8443419) salt of 2,5-dibromoterephthalic acid. Subsequent acidification with a strong mineral acid, such as hydrochloric acid, protonates the carboxylate groups to yield the final 2,5-dibromoterephthalic acid product. This method is commonly employed in laboratory-scale syntheses.
| Reaction | Reagents and Conditions | Product | Reference |
| Hydrolysis | Water, high temperature (140-350°C), high pressure | 2,5-dibromoterephthalic acid | google.comgoogle.com |
| Saponification | 1. Sodium hydroxide (NaOH) in methanol/water2. Hydrochloric acid (HCl) | 2,5-dibromoterephthalic acid | google.com |
Functionalization Strategies via Bromine Reactivity
The two bromine atoms on the aromatic ring of this compound are key reactive sites that allow for a wide range of functionalization strategies. These strategies primarily involve substitution reactions where the bromine atoms are replaced with other functional groups, enabling the synthesis of a diverse array of derivatives. The reactivity of the bromine atoms is influenced by the electron-withdrawing nature of the two methoxycarbonyl groups, which deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic substitution and cross-coupling reactions. msu.edu
Common functionalization reactions include:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds at the positions of the bromine atoms. These reactions allow for the introduction of aryl, vinyl, or alkynyl groups, leading to the formation of more complex molecular structures.
Nucleophilic Aromatic Substitution: The bromine atoms can be displaced by strong nucleophiles, such as amines, alkoxides, or thiolates, to introduce nitrogen, oxygen, or sulfur-containing functional groups. These reactions often require harsh conditions, such as high temperatures and pressures, due to the relatively low reactivity of aryl halides in nucleophilic substitution.
Cyanation: The bromine atoms can be replaced with cyano groups through reactions with metal cyanides, such as copper(I) cyanide (Rosenmund-von Braun reaction). This provides a route to dinitrile derivatives, which can be further hydrolyzed to form tetracarboxylic acids.
These functionalization strategies are instrumental in the synthesis of precursors for advanced materials, including polymers and metal-organic frameworks (MOFs), where the nature of the functional group dictates the properties of the final material. nih.govosti.gov
Tailoring Molecular Architecture through Selective Functionalization
The ability to selectively functionalize the bromine atoms of this compound provides a powerful platform for the rational design and synthesis of complex molecular architectures. By carefully choosing reaction conditions and reagents, it is possible to control the degree and type of substitution, leading to molecules with precisely defined structures and functionalities.
One of the most significant applications of this tailored functionalization is in the synthesis of organic linkers for metal-organic frameworks (MOFs). nih.govosti.govdtu.dk MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. nih.gov By modifying the this compound core with different functional groups, the resulting linkers can be used to tune the pore size, shape, and chemical environment of the MOF. osti.gov For example, introducing longer or more rigid functional groups can lead to MOFs with larger pores and higher surface areas, which are desirable for applications in gas storage and separation. nih.gov
Furthermore, the introduction of specific functional groups, such as amino or nitro groups, can impart specific chemical properties to the MOF, enhancing its performance in applications like CO2 capture or catalysis. osti.gov The selective functionalization of this compound is therefore a key enabling technology for the development of new MOFs with tailored properties for a wide range of applications.
The principles of selective functionalization are also applicable to the synthesis of advanced polymers. By converting the bromine atoms into other reactive groups, this compound can be used as a monomer in various polymerization reactions. The nature of the functional groups introduced determines the type of polymerization that can be employed and the properties of the resulting polymer. This approach allows for the creation of polymers with enhanced thermal stability, flame retardancy, or specific optical and electronic properties. nih.gov
| Functionalization Strategy | Reagents | Resulting Functionality | Application | Reference |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl groups | Synthesis of MOF linkers, conjugated polymers | N/A |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl groups | Synthesis of porous organic polymers, functional materials | N/A |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino groups | Synthesis of functionalized MOFs, pharmaceutical intermediates | N/A |
| Cyanation | Copper(I) cyanide | Cyano groups | Precursors for polycarboxylic acids | N/A |
Applications of Dimethyl 2,5 Dibromoterephthalate and Its Derivatives in Materials Science
Polymer and Copolymer Synthesis
The strategic placement of two highly reactive bromine atoms on the terephthalate (B1205515) backbone makes Dimethyl 2,5-dibromoterephthalate a crucial monomer for specialized polymers. mdpi.com Its incorporation into polymer chains allows for precise control over the material's final properties. mdpi.com This is particularly valuable in the development of materials for the electronics industry, where fine-tuning of electronic band gaps and charge transport properties is essential. mdpi.com The dibrominated aromatic core can be integrated into polymer structures through various polymerization techniques, including cross-coupling reactions, to create advanced materials with tailored characteristics.
This compound is a key precursor in the synthesis of conjugated polymers used in organic electronics. mdpi.com These materials are foundational to technologies such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The utility of this compound stems from its ability to form rigid, planar backbones when polymerized, a structural feature that facilitates the delocalization of π-electrons, which is essential for charge transport. mdpi.com The presence of bromine atoms allows for polymerization through reactions like Suzuki or Stille coupling, enabling the creation of donor-acceptor (D-A) copolymers with tunable electronic properties. mdpi.comresearchgate.net
A significant challenge in the field of organic electronics is achieving high luminescence efficiency in the solid state, as many fluorescent molecules experience quenching upon aggregation. This compound can be used as a building block to address this issue. By incorporating it into conjugated polymer backbones, it is possible to create materials that maintain strong fluorescence in solid films. mdpi.com The rigid terephthalate unit helps to restrict intramolecular motions that can lead to non-radiative decay, thereby enhancing emission. Furthermore, the synthesis of conjugated microporous polymers from brominated precursors can lead to materials that exhibit strong luminescence due to their unique porous structures and the presence of emissive groups. mdpi.com The terephthalate core itself, when appropriately substituted, can serve as the basis for highly luminescent materials. For example, derivatives of terephthalate have been used to create coordination polymers that show bright, ligand-based luminescence. researchgate.net
Table 1: Properties of Luminescent Polymers Derived from Terephthalate Precursors
| Polymer Type | Precursor Functionality | Key Property | Potential Application |
| Conjugated Polymers | Dibromo-aromatic core for cross-coupling | Solid-state luminescence | Organic Light-Emitting Diodes (OLEDs) |
| Conjugated Microporous Polymers | Tetra-functional monomers for porous structure | Aggregation-induced emission | Chemical sensors |
| Coordination Polymers | Dicarboxylate linker for metal coordination | Ligand-based fluorescence | Sensing and lighting |
To further enhance solid-state luminescence, molecular design strategies such as "self-encapsulation" and the "picket-fence" approach are employed to reduce intermolecular interactions that cause fluorescence quenching. bohrium.com These designs involve attaching bulky substituents to the polymer backbone, which sterically hinder the polymer chains from packing closely together. bohrium.com this compound is an ideal monomer for creating such architectures. The bromine atoms serve as reactive sites for introducing these large side groups via cross-coupling reactions. In a "picket-fence" design, these bulky groups protrude from the polymer backbone, creating space between chains and preserving the luminescence of the individual polymer molecules in the solid state. Research has shown that picket-fence designs can be more effective than self-encapsulation at enhancing photoluminescence quantum yields in solid films. bohrium.com
Polymer binders are a minor but critical component in lithium-ion batteries, responsible for maintaining the structural integrity of the electrodes during repeated charge and discharge cycles. bohrium.commdpi.com While conventional binders like polyvinylidene fluoride (B91410) (PVDF) are widely used, there is significant research into next-generation binders with improved performance. Aromatic polymers, such as polyimides, are being explored as advanced binders, particularly for high-capacity anodes like silicon which undergo large volume changes.
This compound can serve as a monomer precursor for the synthesis of aromatic polyesters and polyimides. These aromatic polymers offer high mechanical stability and can promote better dispersion of conductive carbon additives within the electrode through π-π stacking interactions. mdpi.com The development of binders with strong adhesion and good electrochemical stability is crucial for extending battery life and performance.
Table 2: Comparison of Conventional and Aromatic Polymer Binders
| Property | Conventional Binder (e.g., PVDF) | Aromatic Polymer Binder (e.g., Polyimide) |
| Backbone | Aliphatic | Aromatic/Imide rings |
| Adhesion Mechanism | Primarily Van der Waals forces | Van der Waals, π-π stacking, potential for hydrogen bonding |
| Mechanical Strength | Moderate | High |
| Thermal Stability | Good | Excellent |
| Processing Solvent | N-Methyl-2-pyrrolidone (NMP) (toxic) | Can be processed in various solvents |
| Key Advantage | Established technology, good electrochemical stability | Superior mechanical and thermal properties, strong adhesion |
Heterocyclic polymers, which contain heterocyclic rings within their backbone, are known for their high thermal stability, rigidity, and strength, making them suitable for demanding applications such as in the aerospace industry. The synthesis of these materials often involves multicomponent polymerization reactions that form the heterocycles in situ.
This compound is a versatile precursor for this class of polymers. The ester groups can be hydrolyzed to carboxylic acids, which can then undergo condensation polymerization with aromatic diamines or tetraamines to form polymers containing imidazole or other heterocyclic rings. For instance, reactions with bis(o-phenylenediamine)s can yield polybenzimidazoles, a well-known class of high-performance heterocyclic polymers. The bromine atoms on the terephthalate ring remain available for subsequent cross-linking or functionalization, allowing for further tuning of the polymer's properties.
Conjugated Polymers for Organic Electronics
Precursors for Complex Organic Molecules and Building Blocks
The chemical reactivity of this compound, particularly the presence of two ester groups and two reactive carbon-bromine bonds, makes it a versatile building block for the synthesis of more complex organic structures.
Synthesis of Rotaxanes and Other Supramolecular Structures
Rotaxanes are mechanically interlocked molecules composed of a dumbbell-shaped component threaded through a macrocycle. Their synthesis often relies on template-directed methods where non-covalent interactions guide the assembly of the components before the final covalent bond formation that traps the structure.
The synthesis of benzylic amide-based macrocycles, which are common components of rotaxanes, frequently employs diacid chlorides like isophthaloyl chloride as key reagents. These are reacted with diamines in the presence of a thread-like template molecule to form the interlocked structure.
While direct use of this compound in rotaxane synthesis is not prominently documented, its derivative, 2,5-dibromoterephthaloyl chloride, represents a potential building block for such architectures. Its linear and rigid geometry is a common feature in components used for supramolecular assembly. Furthermore, the bromine atoms could serve two purposes:
They can be used in subsequent cross-coupling reactions to build more elaborate structures after the initial rotaxane formation.
They can influence the non-covalent interactions that guide the templated synthesis.
The construction of complex supramolecular assemblies relies on a deep understanding of molecular recognition and the strategic use of building blocks that can direct the formation of a desired architecture.
Intermediate in Pharmaceutical Synthesis
The utility of this compound extends to the pharmaceutical industry, where it serves as a valuable intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). Its structure can be systematically modified to introduce specific functionalities that are designed to interact with biological targets. The presence of two bromine atoms and two ester groups offers multiple reaction pathways, such as nucleophilic substitution, cross-coupling reactions (e.g., Suzuki, Sonogashira), and amide bond formation after hydrolysis. This synthetic versatility allows medicinal chemists to generate libraries of related compounds for screening and to optimize the structure of a lead compound to improve its efficacy and pharmacokinetic properties.
Development of Bioactive Compounds
A bioactive compound is a substance that has a biological effect. The development of new bioactive compounds is a cornerstone of drug discovery. This compound is considered a useful starting material for creating novel molecules with potential bioactivity. Its classification as a "bioactive small molecule" by some suppliers points to its role in early-stage research and discovery.
The rigid aromatic core provided by the terephthalate structure is a common scaffold in many known drugs. By using the C-Br bonds as handles for chemical modification, a diverse range of derivatives can be synthesized. This approach is central to combinatorial chemistry, where large numbers of different but structurally related molecules are created and then tested for biological activity against a specific target, such as an enzyme or a receptor. The goal is to identify "hits" that can be further developed into potential therapeutic agents. The synthetic accessibility and functional handles of this compound make it an attractive starting point for such discovery campaigns.
Applications in Sensing and Optoelectronic Devices
This compound serves as a crucial building block for the synthesis of advanced organic materials with applications in sensing and optoelectronic devices. Its aromatic core and reactive bromine atoms allow for the systematic design and synthesis of conjugated polymers and small molecules with tailored photophysical and electronic properties. These materials are at the forefront of research in molecular switches, chemical sensors, and emissive layers for organic light-emitting diodes (OLEDs).
Molecular Switches and Sensors (e.g., pH-responsive systems)
Derivatives of this compound have been explored as active components in fluorescent sensors. The strategy involves incorporating the terephthalate moiety into a larger conjugated system, where changes in the local environment can modulate the material's fluorescence properties.
One notable application is in the development of fluorescent polymers for the detection of nitroaromatic compounds, which are often components of explosives. By synthesizing conjugated polymers that incorporate this compound, researchers have created materials that exhibit fluorescence quenching in the presence of electron-deficient nitroaromatic molecules. The design of these polymers often involves Suzuki cross-coupling reactions to create extended π-conjugated systems. The photophysical properties of these sensory materials are critical to their function. For instance, the absorption and photoluminescence characteristics of these polymers are carefully tuned to maximize sensitivity and selectivity towards the target analyte.
While the primary research focus has been on sensing applications for explosives, the underlying principles could be adapted for the development of other types of sensors, including pH-responsive systems. The introduction of pH-sensitive functional groups onto the polymer backbone derived from this compound could lead to changes in the polymer's electronic structure and, consequently, its fluorescence emission in response to varying pH levels. However, specific research detailing the synthesis and performance of such pH-responsive systems derived directly from this compound is not extensively documented in the current body of scientific literature.
The following table summarizes the photophysical properties of a series of fluorescent conjugated polymers derived from this compound, highlighting their potential for sensing applications.
| Polymer Series | Monomer Composition | Absorption Max (nm) | Photoluminescence Max (nm) |
| Diphenylamine-based | This compound and Diphenylamine derivatives | Red-shifted | Red-shifted |
| Fluorene-based | This compound and Fluorene derivatives | Blue-shifted | Blue-shifted |
This table is based on the general findings that donor-acceptor interactions in diphenylamine-based polymers lead to red-shifted absorption and emission compared to fluorene-based polymers.
Emissive Layers in Organic Light-Emitting Diodes (OLEDs)
The versatility of this compound extends to the fabrication of emissive layers in OLEDs. Through polymerization reactions, this compound can be used to synthesize high-molecular-weight π-conjugated polymers that serve as the light-emitting material in the device. The performance of these polymers in OLEDs is highly dependent on their chemical structure, which influences their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and their solid-state morphology.
Research in this area has demonstrated the synthesis of π-conjugated poly(phenylene thienylene) from an ester-functionalized derivative of this compound, namely bis(2-butyloctyl) 2,5-dibromoterephthalate. The resulting polymer exhibited a number-average molecular weight (Mn) of 16,800, indicating the formation of long polymer chains suitable for device fabrication.
The efficiency of an OLED is typically characterized by several key metrics, including current efficiency (measured in candela per ampere, cd/A), power efficiency (lumens per watt, lm/W), and external quantum efficiency (EQE, %). The color of the emitted light is defined by the Commission Internationale de l'Éclairage (CIE) coordinates. While specific performance data for OLEDs utilizing polymers directly synthesized from this compound in the emissive layer are not widely published, the general performance of polymer-based OLEDs can provide a benchmark for expected outcomes.
The following interactive table presents typical performance data for OLEDs with multicomponent emissive layers, illustrating the range of efficiencies that can be achieved. The performance of devices based on this compound derivatives would be expected to fall within a similar range, contingent on the specific molecular design and device architecture.
| Host Material in Emissive Layer | Dopant/Emitter | Current Efficiency (cd/A) |
| Poly(N-vinylcarbazole) (PVK) with PBD | Iridium Complex | ~13 |
| PVK with SpiroAC-TRZ (TADF-assisted) | Iridium Complex | 21 |
This table illustrates the performance of OLEDs with different host materials in the emissive layer, providing a general reference for the efficiencies achievable in such devices.
Computational and Theoretical Studies of Dimethyl 2,5 Dibromoterephthalate Systems
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and to understand complex chemical processes.
While specific computational studies on the oxidative addition of Dimethyl 2,5-dibromoterephthalate are not extensively documented in publicly available literature, the principles can be understood from studies on similar aryl dihalides. Density Functional Theory (DFT) calculations are a common approach to model these reactions. acs.orgwikipedia.org Such studies typically investigate the energy profiles of the reaction pathway, identifying transition states and intermediates. For a molecule like this compound, with two bromine atoms, computational models can predict the selectivity of the oxidative addition at one C-Br bond over the other. The steric and electronic effects of the methyl ester groups play a significant role in modulating the reactivity of the C-Br bonds.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to a low-valent palladium complex is a key initiation step. researchgate.netwisc.edu Computational models can explore the influence of different phosphine (B1218219) ligands on the palladium catalyst, which can affect the energy barrier of the oxidative addition. wikipedia.org For this compound, theoretical calculations could help in selecting the optimal ligand to achieve efficient and selective cross-coupling.
The table below illustrates typical parameters that would be calculated in a DFT study of the oxidative addition step in a cross-coupling reaction involving an aryl bromide.
| Parameter | Description | Typical Computational Output |
| Activation Energy (ΔE‡) | The energy barrier that must be overcome for the reaction to proceed. | A lower value indicates a faster reaction rate. |
| Reaction Energy (ΔErxn) | The overall energy change of the reaction step. | A negative value indicates an exothermic and favorable step. |
| Transition State Geometry | The molecular structure at the highest point of the energy profile. | Provides insight into the bonding changes during the reaction. |
| Intermediate Structures | The structures of any stable species formed during the reaction step. | Helps to understand the step-wise mechanism. |
This table is illustrative and based on general computational studies of oxidative addition reactions.
The electrochemical properties of this compound are important for its potential applications in electronic materials. DFT calculations can be used to predict these properties, such as electron affinity (EA) and ionization potential (IP), which are related to the reduction and oxidation potentials, respectively. mdpi.com These calculations typically involve determining the energies of the neutral molecule and its corresponding radical anion and cation.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also key indicators of electrochemical behavior. A smaller HOMO-LUMO gap generally suggests that the molecule is more easily oxidized or reduced. For this compound, the presence of electron-withdrawing bromine atoms and ester groups is expected to lower the LUMO energy, making it a potential candidate for n-type semiconductor materials.
Computational studies on similar aromatic esters have shown that DFT methods can provide reliable predictions of electrochemical properties that correlate well with experimental data obtained from techniques like cyclic voltammetry. researchgate.netscirp.org
The following table shows the kind of data that would be generated from DFT calculations to predict the electrochemical properties of an organic molecule.
| Property | Computational Method | Predicted Significance for this compound |
| Ionization Potential (IP) | ΔSCF (DFT) | Relates to the energy required to remove an electron (oxidation potential). |
| Electron Affinity (EA) | ΔSCF (DFT) | Relates to the energy released when an electron is added (reduction potential). |
| HOMO Energy | DFT | Indicates the ability to donate an electron. |
| LUMO Energy | DFT | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | DFT | Correlates with the electrochemical and optical gap. |
This table is illustrative and based on general computational approaches for predicting electrochemical properties.
The three-dimensional structure and the way molecules pack in the solid state are crucial for determining the material properties of this compound. Conformational analysis, often performed using molecular mechanics or DFT, can identify the most stable conformations of the molecule. For this compound, the rotation around the C-C single bonds connecting the ester groups to the benzene (B151609) ring is a key conformational feature.
In the solid state, intermolecular interactions such as halogen bonding (C-Br···O), hydrogen bonding (C-H···O), and π-π stacking interactions play a significant role in the crystal packing. mdpi.comresearchgate.net Computational methods can be used to calculate the strength and geometry of these interactions. The Cambridge Structural Database (CSD) can be a valuable resource for analyzing the crystal packing of related compounds to predict the likely packing motifs for this compound. researchgate.net Understanding these interactions is essential for predicting crystal morphology and mechanical properties.
Quantum Chemical Calculations
Quantum chemical calculations provide detailed information about the electronic structure of molecules, which is fundamental to their reactivity and properties.
Quantum chemical calculations can provide a detailed picture of the electron distribution within the this compound molecule. An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. wuxiapptec.com For this compound, the ESP map would be expected to show regions of negative potential (red) around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the methyl groups and potentially a region of positive potential on the bromine atoms (the "sigma-hole"), which can lead to halogen bonding. wuxiapptec.com This information is valuable for predicting how the molecule will interact with other molecules and for understanding its reactivity in various chemical reactions.
This compound can serve as a precursor for the synthesis of larger, fused aromatic or potentially antiaromatic systems. Antiaromatic compounds, which possess 4n π electrons in a cyclic, planar, conjugated system, are typically unstable and highly reactive. wikipedia.orgmasterorganicchemistry.com Computational methods are crucial for predicting the stability and properties of such systems, as they can be difficult to synthesize and isolate experimentally.
Should this compound be used to construct a fused ring system that results in a 4n π-electron count within a planar cyclic framework, quantum chemical calculations could be employed to assess its degree of antiaromaticity. nih.gov Computational descriptors such as Nucleus-Independent Chemical Shift (NICS) and magnetic susceptibility exaltation are used to quantify aromaticity and antiaromaticity. A positive NICS value in the center of a ring is indicative of antiaromatic character. These studies would be vital in guiding synthetic efforts towards novel electronic materials, as antiaromatic character can lead to unique electronic properties. imdea.org
Reaction Pathway Energetics
Computational and theoretical studies provide crucial insights into the thermodynamics and kinetics of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, these studies can identify transition states, intermediates, and the associated energy barriers, which govern the reaction rate and mechanism. While specific computational studies focusing exclusively on the reaction pathway energetics of this compound are not extensively available in the public domain, we can infer its likely reactivity by examining theoretical investigations of analogous and relevant chemical transformations. The primary reactive sites of this compound are the carbon-bromine bonds and the ester functionalities, making it a versatile precursor for polymerization and cross-coupling reactions.
A key reaction for this molecule is polycondensation, often involving the transesterification of the methyl ester groups. For instance, the reaction of Dimethyl terephthalate (B1205515) with ethylene (B1197577) glycol is a fundamental process in the production of polyethylene (B3416737) terephthalate (PET). doubtnut.comyoutube.comrsc.org Computational studies on the thermal degradation of a polybutylene terephthalate (PBT) dimer, a related polyester, have shown that the bond dissociation energies of the C–C bonds on the main chain are the smallest, followed by the C–O bonds. Kinetic analysis from these studies suggests that concerted reactions are more likely to occur during the initial thermal decomposition than radical reactions. rsc.org
Furthermore, the bromine substituents on the aromatic ring of this compound make it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon bonds.
Energetics of Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. For this compound, this would involve the reaction of its C-Br bonds with a boronic acid. While specific energetic data for this exact substrate is not readily found, computational studies on the Suzuki-Miyaura coupling of bromobenzene (B47551) with phenylboronic acid can provide valuable insights into the energetics of the key steps: oxidative addition, transmetalation, and reductive elimination.
A Density Functional Theory (DFT) study on the Suzuki-Miyaura coupling of bromobenzene and phenylboronic acid catalyzed by a palladium-H-Beta zeolite system calculated the activation barrier for the oxidative addition of bromobenzene to the palladium catalyst to be 2.6 kcal/mol. nih.gov The subsequent transmetalation step, which is often the rate-determining step, was found to have a higher activation energy. Under basic conditions, which are typical for Suzuki couplings, the activation barrier for the transmetalation involving the phenylboronate (B1261982) anion was calculated to be lower than with phenylboronic acid, facilitating the reaction both kinetically and thermodynamically. nih.gov
Table 1: Calculated Activation Energies for the Suzuki-Miyaura Coupling of Bromobenzene and Phenylboronic Acid
| Reaction Step | Catalyst System | Activation Energy (kcal/mol) |
| Oxidative Addition | Pd-H-Beta zeolite | 2.6 nih.gov |
| Transmetalation (neutral) | Pd-H-Beta zeolite | 36.8 nih.gov |
| Transmetalation (basic) | Pd-H-Beta zeolite | 30.5 nih.gov |
This data is for the model system of bromobenzene and phenylboronic acid and serves as an analogy for the reactions of this compound.
The presence of two electron-withdrawing methyl ester groups on the aromatic ring of this compound would likely influence the energetics of these steps. These groups would make the aryl bromide a better electron acceptor, potentially lowering the activation barrier for the oxidative addition step.
Energetics of Sonogashira Coupling Reactions
The Sonogashira coupling is another important palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is crucial for the synthesis of conjugated enynes and arylalkynes.
Another computational investigation into the copper-free Sonogashira reaction also identified the oxidative addition as a high-energy step. researchgate.net The relative energies of transition states and intermediates provide a roadmap for understanding the reaction mechanism and for designing more efficient catalytic systems. researchgate.netnih.gov
Table 2: Calculated Relative Gibbs Free Energies for the Sonogashira Coupling of Bromobenzene and Phenylacetylene
| Species | Gas Phase (kcal/mol) | Dichloromethane (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Oxidative Addition TS | 23.3 | 24.1 |
| cis-Pd(PPh₃)₂(Ph)(Br) | 1.3 | 2.5 |
| trans-Pd(PPh₃)₂(Ph)(Br) | -1.9 | -0.3 |
| Transmetalation TS | 19.3 | 20.2 |
| Reductive Elimination TS | 11.2 | 13.0 |
| Products | -19.9 | -18.5 |
Data adapted from a computational study on the Sonogashira coupling of bromobenzene and phenylacetylene. nih.gov TS denotes a transition state.
For this compound, the electronic effects of the substituents would again play a role. The electron-withdrawing nature of the ester groups is expected to facilitate the oxidative addition step, potentially leading to faster reaction rates compared to unsubstituted bromobenzene under similar conditions.
Q & A
Q. What are the key physical properties of dimethyl 2,5-dibromoterephthalate, and how do they influence experimental handling?
this compound (CAS 18014-00-1) has a molecular weight of 351.976 g/mol, a density of 1.781 g/cm³, and a boiling point of 362°C at 760 mmHg . Its high density and bromine content necessitate careful handling to avoid inhalation or skin contact. While specific safety data for this compound is limited, general precautions for brominated aromatics (e.g., using fume hoods, gloves, and avoiding aerosol formation) should be followed during synthesis and polymerization .
Q. How is this compound synthesized, and what purification methods are recommended?
The compound is synthesized via bromination of dimethyl terephthalate derivatives under controlled conditions. A typical procedure involves reacting dimethyl terephthalate with bromine in the presence of a catalyst (e.g., FeBr₃) or using bromine donors like N-bromosuccinimide (NBS). Purification is achieved via column chromatography or recrystallization from polar aprotic solvents (e.g., chloroform/hexane mixtures). Reaction progress is monitored by TLC, and the final product is characterized by NMR and NMR to confirm substitution at the 2,5-positions .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- NMR spectroscopy : NMR confirms the absence of protons at the 2,5-positions due to bromine substitution, while NMR identifies carbonyl (C=O) and aromatic carbons.
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O stretch) and ~600 cm⁻¹ (C-Br stretch) are diagnostic.
- Thermogravimetric Analysis (TGA) : Measures thermal stability, with decomposition temperatures above 250°C under nitrogen .
Advanced Research Questions
Q. How does monomer selection impact the properties of conjugated polymers synthesized from this compound?
this compound (II-l) acts as an electron-deficient monomer in Suzuki-Miyaura coupling reactions. When polymerized with electron-rich boronic ester monomers (e.g., fluorene derivatives), it forms donor-acceptor (D-A) conjugated polymers with tunable optoelectronic properties. For example:
| Monomer Combination | Polymer Properties |
|---|---|
| II-l + fluorene boronic ester | High charge carrier mobility, blue-shifted absorption |
| II-l + diphenylamine boronic ester | Enhanced solubility, red-shifted emission |
| The choice of co-monomer directly affects the polymer’s bandgap, solubility, and thermal stability . |
Q. What challenges arise in analyzing the thermal stability of this compound-derived polymers?
Thermal decomposition studies via TGA reveal that polymers containing brominated monomers exhibit lower decomposition temperatures (~300°C) compared to non-brominated analogs. Challenges include:
Q. How can Suzuki coupling reactions involving this compound be optimized to minimize side reactions?
Key optimization strategies include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos improve coupling efficiency.
- Stoichiometry : A 1:1 molar ratio of dibromoterephthalate to boronic ester minimizes homocoupling.
- Reaction conditions : Anhydrous solvents (THF or toluene), inert atmosphere (Ar), and temperatures of 80–100°C for 24–48 hours ensure high yields.
Side reactions (e.g., debromination) are monitored via NMR and addressed by adjusting catalyst loading .
Q. What methodological considerations ensure reproducibility in synthesizing this compound-based polymers?
- Purification of monomers : Column chromatography with silica gel (eluent: ethyl acetate/hexane) removes unreacted starting materials.
- Inert atmosphere : Strict exclusion of moisture and oxygen prevents catalyst deactivation.
- Post-polymerization processing : Hydrolysis of ester groups (e.g., using NaOH/THF) or cyclization to ketones enhances polymer functionality.
Detailed protocols for these steps are critical for reproducibility .
Data Contradictions and Gaps
- Melting point : Reported as "N/A" in some sources, requiring differential scanning calorimetry (DSC) for precise determination .
- Solubility parameters : Limited experimental data on Hansen solubility parameters, necessitating further studies for solvent selection in processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
